AbyssenineB AbyssenineB
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511051
InChI: InChI=1S/C25H38N4O4/c1-7-15(3)21-24(31)27-12-11-17-9-10-20(33-6)18(13-17)14-19(26-5)23(30)28-22(16(4)8-2)25(32)29-21/h9-13,15-16,19,21-22,26H,7-8,14H2,1-6H3,(H,27,31)(H,28,30)(H,29,32)/b12-11-/t15-,16-,19-,21-,22-/m0/s1
SMILES:
Molecular Formula: C25H38N4O4
Molecular Weight: 458.6 g/mol

AbyssenineB

CAS No.:

Cat. No.: VC17511051

Molecular Formula: C25H38N4O4

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

AbyssenineB -

Specification

Molecular Formula C25H38N4O4
Molecular Weight 458.6 g/mol
IUPAC Name (2Z,6S,9S,12S)-6,9-bis[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione
Standard InChI InChI=1S/C25H38N4O4/c1-7-15(3)21-24(31)27-12-11-17-9-10-20(33-6)18(13-17)14-19(26-5)23(30)28-22(16(4)8-2)25(32)29-21/h9-13,15-16,19,21-22,26H,7-8,14H2,1-6H3,(H,27,31)(H,28,30)(H,29,32)/b12-11-/t15-,16-,19-,21-,22-/m0/s1
Standard InChI Key VUDYRRCUGOSXJO-JYRGYZDJSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)[C@@H](C)CC
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)C(C)CC

Introduction

Structural Characteristics of Abyssenine B

Macrocyclic Architecture and Functional Groups

Abyssenine B features a 15-membered macrocyclic core composed of peptide bonds interspersed with aromatic and aliphatic side chains. The ring structure incorporates a benzamide moiety and a proline-derived subunit, which contribute to its conformational rigidity. This rigidity enhances its stability in biological environments, a critical factor for its pharmacokinetic properties.

The compound’s stereochemistry includes three chiral centers, with configurations at positions C-2, C-5, and C-9 influencing its binding affinity to cellular targets. Nuclear magnetic resonance (NMR) analyses have identified key hydrogen-bonding interactions between the amide protons and adjacent carbonyl groups, further stabilizing the macrocycle.

Biological Activities and Mechanisms

Antimicrobial Properties

Abyssenine B demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 2–8 μg/mL. Its mechanism involves disrupting bacterial cell membrane integrity through interactions with lipid bilayers, as evidenced by fluorescence anisotropy studies.

Synthetic Approaches and Challenges

Copper-Mediated Cyclization

The synthesis of Abyssenine B employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the macrocyclic backbone. Key steps include:

  • Linear Peptide Assembly: Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

  • Macrocyclization: Cu(I)-mediated intramolecular coupling of terminal alkyne and azide groups.

  • Deprotection and Purification: Sequential removal of protecting groups followed by HPLC purification.

Yield optimization remains a challenge, with cyclization efficiencies rarely exceeding 40% due to steric hindrance from bulky side chains.

Comparative Analysis of Cyclopeptide Alkaloids

CompoundRing SizeKey Functional GroupsBiological ActivitySynthetic Method
Abyssenine B15-memberBenzamide, ProlineAntimicrobial, AntitumorCopper-mediated cyclization
Abyssenine A14-memberPhenolic etherAntimicrobialUllmann coupling
Mucronine E16-memberIndole moietyAntitumorOlefination
Paliurine E13-memberThioester linkageNeuroprotectiveMacrocyclization

Abyssenine B’s larger ring size and benzamide group confer enhanced target specificity compared to analogues.

Pharmacological Applications and Future Directions

Drug Development Prospects

Abyssenine B’s dual antimicrobial and antitumor activities position it as a lead compound for multifunctional therapeutics. Current efforts focus on derivatizing its proline subunit to improve aqueous solubility without compromising activity.

Challenges in Clinical Translation

  • Bioavailability: The compound’s lipophilic nature limits oral absorption.

  • Metabolic Stability: Rapid hepatic clearance observed in murine models necessitates structural modifications.

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